molecular formula C16H20N4O3S B2639675 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097922-08-0

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2639675
CAS No.: 2097922-08-0
M. Wt: 348.42
InChI Key: SKQUGGKXRPCKBQ-UHFFFAOYSA-N
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Description

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.

    Formation of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 4-aminopiperidine and 1-benzylpiperidine share the piperidine ring structure.

    Pyridine Derivatives: Compounds like 4-aminopyridine and 2,6-dimethylpyridine share the pyridine ring structure.

    Dihydropyridazinone Derivatives: Compounds such as 2,3-dihydro-1H-pyridazin-3-one share the dihydropyridazinone core.

Uniqueness

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of its functional groups and ring structures, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-24(22,23)19-10-6-13(7-11-19)12-20-16(21)3-2-15(18-20)14-4-8-17-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQUGGKXRPCKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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